7-methoxy-1H-indol-6-amine
Description
Foundational Significance of the Indole (B1671886) Nucleus in Chemical Sciences
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, represents one of the most significant structural motifs in the chemical sciences. biosynth.comchemicalbook.com Its architecture is not merely a synthetic curiosity but a fundamental building block provided by nature, forming the core of a vast number of natural products and biologically active molecules. nih.govvulcanchem.com The essential amino acid tryptophan, for instance, features an indole ring, making it a precursor to a multitude of vital biochemicals, including the neurotransmitter serotonin. biosynth.comnih.govfluorochem.co.uk
In medicinal chemistry, the indole scaffold is designated as a "privileged structure." bldpharm.com This term reflects its remarkable ability to serve as a versatile framework for the design of ligands that can interact with a wide range of biological targets with high affinity. sigmaaldrich.com This promiscuity has led to the development of numerous indole-based pharmaceuticals. biosynth.comajgreenchem.combldpharm.com The structural rigidity and rich electronic nature of the indole ring, which possesses 10 π-electrons, allow for diverse intermolecular interactions, including hydrogen bonding, π–π stacking, and cation–π interactions. sigmaaldrich.com Consequently, indole derivatives have been successfully developed for a wide array of therapeutic applications. sigmaaldrich.comajgreenchem.com The continuous exploration of indole chemistry is a testament to its enduring importance in the quest for novel and effective therapeutic agents. bldpharm.com
Strategic Impact of Methoxy (B1213986) Substituents on Indole Reactivity and Synthetic Design
The functionalization of the indole nucleus with substituents is a primary strategy for modulating its chemical and biological properties. Among the various functional groups, the methoxy group (–OCH₃) has a particularly strategic impact on the indole's reactivity and its application in synthetic design. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the aromatic system through resonance, a powerful electron-donating effect. This resonance effect increases the electron density of the indole ring, particularly at the ortho and para positions relative to the substituent, making the ring more susceptible to electrophilic aromatic substitution.
However, the methoxy group also exerts an opposing, weaker electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. The interplay between these two electronic effects is position-dependent. When placed at certain positions on the benzene portion of the indole, the electron-donating resonance effect typically dominates, thereby "activating" the ring for chemical reactions.
This activation is a critical tool in synthetic design. Chemists leverage the presence of methoxy groups to direct the regioselectivity of further functionalization, enabling the controlled construction of complex, polysubstituted indole derivatives. Moreover, the methoxy group can influence the conformational preferences and physicochemical properties of the molecule, which can be crucial for its ultimate application. The synthesis of methoxy-activated indoles has thus become a key strategy for creating molecular diversity and accessing novel chemical space in drug discovery and materials science.
Position of 7-Methoxy-1H-indol-6-amine within Advanced Indole Research
The compound this compound is a specific, highly functionalized indole derivative that occupies a niche within advanced indole research. Its structure, featuring both a methoxy group at position C7 and an amino group at C6, presents a unique electronic and reactive profile. The presence of two strong electron-donating groups on adjacent carbons of the benzenoid ring makes this molecule an exceptionally electron-rich system.
In modern synthetic and medicinal chemistry, there is a significant focus on the development of modular routes to create libraries of complex, highly decorated heterocyclic compounds for biological screening. Compounds like this compound serve as valuable starting materials or intermediates in these synthetic campaigns. The distinct substitution pattern allows for regioselective transformations, enabling chemists to build molecular complexity in a controlled manner.
While research on this specific molecule is not as widespread as that on simpler indoles, its value lies in its potential as a building block. For example, similar di-substituted indoles are used to generate novel compounds with potential therapeutic activities. The synthesis of analogues with varied substitution patterns on the fused aryl ring, including methoxy groups at position 7, has been shown to be critical in developing potent agents, such as inhibitors of tubulin assembly for anticancer applications. Therefore, this compound is positioned not as an end-product itself, but as a strategic precursor for the synthesis of sophisticated molecular architectures designed to probe complex biological systems.
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 214279-27-3 | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-methoxy-1H-indol-6-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-9-7(10)3-2-6-4-5-11-8(6)9/h2-5,11H,10H2,1H3 |
InChI Key |
DRZXUXYYOFNEBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1NC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 7 Methoxy 1h Indol 6 Amine and Analogs
Established Strategies for Indole (B1671886) Core Synthesis Integrating Methoxy (B1213986) and Amine Functionalities
Classic and contemporary methods for indole synthesis provide the foundational frameworks for accessing methoxy- and amine-substituted indoles. These strategies are often adapted to accommodate the specific electronic and steric properties of the desired substituents.
Fischer Indole Synthesis: Adaptations for Methoxy-Substituted Indoles
The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgthermofisher.com The reaction's versatility allows for the synthesis of a wide array of substituted indoles, including those with methoxy groups. wikipedia.orgchim.it
The core of the Fischer indole synthesis lies in the reaction between a substituted phenylhydrazine (B124118) and an aldehyde or ketone to form a phenylhydrazone, which then undergoes intramolecular cyclization under acidic conditions. wikipedia.org For the synthesis of methoxy-substituted indoles, a methoxy-substituted phenylhydrazine is the key starting material. The position of the methoxy group on the phenylhydrazine dictates its final position on the indole ring.
However, the presence of substituents like the methoxy group can influence the course of the reaction. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can lead to abnormal products alongside the expected 7-methoxyindole (B1360046) derivative, a result of cyclization occurring on the side of the methoxy group. nih.govnih.gov The choice of acid catalyst and reaction conditions can be critical in directing the cyclization to the desired product. sharif.edu The electronic nature of the substituents on the phenylhydrazine ring also plays a significant role; electron-donating groups, such as methoxy, can facilitate the reaction by increasing the electron density of the aromatic ring. nih.gov
Table 1: Examples of Methoxy-Substituted Indoles via Fischer Indole Synthesis
| Phenylhydrazine Precursor | Carbonyl Precursor | Product | Reference |
| 2-Methoxyphenylhydrazine | Ethyl pyruvate | Ethyl 7-methoxyindole-2-carboxylate | nih.gov |
| 4-Methoxyphenylhydrazine | Acetone | 5-Methoxy-2-methylindole | chim.it |
Transition Metal-Catalyzed Approaches: Regiocontrolled Indole Formation
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of heterocyclic systems, including the indole nucleus. mdpi.com These methods often offer high regiocontrol and functional group tolerance, making them powerful tools for the synthesis of complex indoles. nih.gov
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a versatile method for C-C bond formation. mdpi.comwikipedia.org This reaction can be ingeniously applied to indole synthesis. A common strategy involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by a cyclization step to form the indole ring. mdpi.comnih.gov This two-step, one-pot process allows for the synthesis of various polysubstituted indoles in moderate to excellent yields. nih.gov The reaction is typically carried out under standard Sonogashira conditions, followed by the addition of a polar solvent and heating to facilitate the cyclization. nih.gov
The general mechanism involves the initial formation of a 2-alkynylaniline via Sonogashira coupling. Subsequent intramolecular cyclization, often catalyzed by the same palladium catalyst or a copper co-catalyst, leads to the indole product. mdpi.comnih.gov This method provides a high degree of control over the substitution pattern of the final indole.
Palladium-catalyzed cross-coupling reactions are instrumental in the direct functionalization of the indole core. nih.govmdpi.com These reactions allow for the introduction of various substituents at specific positions of a pre-formed indole ring. For instance, a halogenated indole can serve as a scaffold for introducing different groups via Suzuki, Stille, or Heck couplings. nih.gov This approach is particularly useful for synthesizing libraries of indole derivatives with diverse functionalities. nih.gov
Recent advancements have also focused on the direct C-H functionalization of indoles, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to indole derivatives. nih.gov These methods, often employing palladium or other transition metal catalysts, enable the direct coupling of indoles with various partners. nih.govrsc.org
Table 2: Transition Metal-Catalyzed Reactions in Indole Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| Sonogashira Coupling/Cyclization | 2-Iodoaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Polysubstituted Indoles | nih.gov |
| Suzuki Coupling | 3-Iodoindole, Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-Arylindoles | nih.gov |
| Heck Coupling | 3-Iodoindole, Alkene | Pd(OAc)₂, PPh₃, Et₃N | 3-Alkenylindoles | nih.gov |
Leimgruber–Batcho Indole Synthesis: Utility for Aminoindole Derivatives
The Leimgruber–Batcho indole synthesis is a highly efficient method for preparing indoles, particularly those that are unsubstituted at the 2- and 3-positions. wikipedia.orgclockss.org This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole. wikipedia.orgresearchgate.net
The first step involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene. wikipedia.orgresearchgate.net This intermediate enamine is typically a stable, often crystalline, compound. researchgate.net
The second step is the reductive cyclization of the enamine. wikipedia.org A variety of reducing agents can be employed, including Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. wikipedia.orgresearchgate.net The choice of reducing agent can be tailored to the presence of other functional groups in the molecule. clockss.org This method is particularly advantageous for the synthesis of indoles with various substituents on the benzene (B151609) ring, as a wide range of substituted o-nitrotoluenes are commercially available or readily prepared. wikipedia.orgclockss.org This makes the Leimgruber-Batcho synthesis a valuable tool for accessing aminoindole derivatives by starting with the corresponding nitro-substituted toluene.
Table 3: Key Steps in the Leimgruber–Batcho Indole Synthesis
| Step | Reactants | Reagents | Intermediate/Product | Reference |
| Enamine Formation | o-Nitrotoluene | N,N-Dimethylformamide dimethyl acetal, Pyrrolidine | β-Dialkylamino-2-nitrostyrene | wikipedia.orgresearchgate.net |
| Reductive Cyclization | β-Dialkylamino-2-nitrostyrene | Raney Nickel, Hydrazine | Indole | wikipedia.orgresearchgate.net |
Selective Incorporation of the 7-Methoxy Group
The regioselective synthesis of 7-alkoxyindoles can be effectively achieved by starting with appropriately substituted phenols or anisoles. nih.gov A common strategy involves the use of directing groups that facilitate ortho-metalation, thereby activating the position adjacent to the directing group for subsequent functionalization.
For instance, a synthetic route can commence from a 3-halophenol or 3-chloroanisole. nih.gov The hydroxyl or methoxy group can direct lithiation to the C2 position (which will become the C7 position of the indole). This is followed by a series of palladium-catalyzed reactions, such as a Sonogashira coupling to introduce an alkyne, and a subsequent tandem amination/cyclization to form the indole ring. nih.gov This ensures the alkoxy group is positioned at C7.
Another powerful strategy involves the use of removable directing groups attached to the indole nitrogen (N1). For example, a silane-based directing group can be employed to direct iridium-catalyzed borylation specifically to the C7 position. acs.org The resulting 7-boroindole is a versatile intermediate that can be converted to a 7-hydroxyindole, which can then be methylated to afford the 7-methoxyindole. This two-step, one-pot C2/C7-diboronation followed by a C2-protodeboronation sequence provides an efficient route to C7-functionalized indoles. acs.org
| Precursor Type | Directing Group Strategy | Key Reactions | Outcome |
| 3-Halophenol | Directed ortho-metalation | Lithiation, Sonogashira coupling, Amination/Cyclization | Regiochemically pure 7-alkoxyindole nih.gov |
| N-Alkylindole | N1-Silane directing group | Iridium-catalyzed C7 borylation, Oxidation, Methylation | C7-methoxyindole acs.org |
| Indole | N-P(O)tBu2 group | Chelation-assisted C-H borylation with BBr3 | C7-boroindole intermediate nih.gov |
Targeted Introduction of the 6-Amine Group
With the 7-methoxyindole scaffold in hand, the next critical transformation is the introduction of an amine group at the C6 position. Direct C-H amination at C6 is challenging; therefore, indirect methods are typically employed. scispace.comnih.gov These often involve the introduction of a nitro group, which can then be reduced to the desired primary amine.
Modern cross-coupling reactions provide powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a prominent method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org To apply this to the synthesis of 6-aminoindoles, a halogen atom (typically bromine or chlorine) must first be installed at the C6 position of the 7-methoxyindole. This can be a challenging step in itself, often requiring specific brominating or chlorinating agents and careful control of reaction conditions to avoid substitution at more reactive sites. Once the 6-halo-7-methoxyindole is obtained, it can be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the 6-amino derivative. nih.govacsgcipr.org The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. wikipedia.orglibretexts.org
Another strategy involves the use of directing groups to facilitate C-H activation at the C6 position. For example, installing a removable directing group, such as N–P(O)tBu₂, on the indole nitrogen can direct copper-catalyzed arylation to the C6 position. acs.org While this is used for C-C bond formation, similar principles can be applied to C-N bond formation, although this is a less common approach for direct amination at C6.
A more common and reliable method for introducing the 6-amine group is through the reduction of a 6-nitroindole (B147325) intermediate. The nitration of 7-methoxyindole would need to be regioselective for the C6 position, which can be influenced by the electronic properties of the methoxy group. Once 7-methoxy-6-nitroindole is synthesized, the nitro group can be reduced to the primary amine. zenodo.org
A variety of reducing agents are effective for this transformation, and the choice often depends on the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. zenodo.orgcommonorganicchemistry.com It is generally clean and high-yielding. However, care must be taken as these conditions can also reduce other functional groups. commonorganicchemistry.com
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, are classic and effective methods for nitro group reduction. commonorganicchemistry.comlookchem.comwikipedia.org SnCl₂ is often favored for its chemoselectivity, meaning it can reduce a nitro group without affecting other reducible groups. commonorganicchemistry.com
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazinium (B103819) monoformate, in the presence of a catalyst like Raney nickel. acs.org
| Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks |
| H₂/Pd/C or H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) commonorganicchemistry.com |
| SnCl₂ | HCl, solvent (e.g., EtOH) | Good chemoselectivity commonorganicchemistry.com | Produces tin waste lookchem.com |
| Fe or Zn | Acetic Acid | Mild, tolerates some functional groups | Requires acidic conditions commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild conditions | Can be selective for one nitro group among several wikipedia.org |
The regioselectivity of functionalizing the indole's benzene ring is governed by a complex interplay of steric and electronic factors. rsc.orgfrontiersin.org The C6 position is electronically neither strongly activated nor deactivated, and it is sterically accessible. Its functionalization often relies on directing effects or blocking other, more reactive positions.
Electronic Effects: The existing 7-methoxy group is an electron-donating group, which activates the ortho (C6) and para (C5) positions towards electrophilic substitution (like nitration) via resonance. This electronic activation makes the introduction of a nitro group at C6 a feasible strategy.
Steric Effects: The presence of substituents at other positions on the indole ring can sterically hinder certain sites, making the C6 position more accessible. For instance, in 2,3-disubstituted indoles, the C4 and C7 positions are more sterically hindered, which can favor functionalization at C5 or C6. frontiersin.org
Directing Groups: As previously discussed, the most powerful tool for controlling regioselectivity is the use of directing groups. nih.govthieme-connect.com These groups are temporarily installed on the indole (usually at N1 or C3) and contain a heteroatom that can coordinate to a metal catalyst. This coordination brings the catalyst into proximity with a specific C-H bond, such as C6 or C7, leading to its selective functionalization. nih.govacs.org For C6-functionalization, a "U-shaped" template or a combination of directing groups at N1 and C3 has been shown to effectively orient the molecule for reaction at the C6 position. frontiersin.org
Optimization of Multi-step Synthetic Sequences
Flow Chemistry: Performing reactions in a continuous flow system rather than in a batch reactor can offer superior control over reaction parameters like temperature and pressure, leading to higher yields, better selectivity, and improved safety. nih.govnih.gov Automated flow systems can be used to rapidly screen and optimize reaction conditions.
Catalyst and Reagent Optimization: Systematically screening different catalysts, ligands, bases, and solvents for each step is essential. For instance, in a Buchwald-Hartwig amination, moving from first-generation to more advanced ligand systems can dramatically improve the reaction's scope and efficiency. wikipedia.org
Green Chemistry Principles: Optimization should also consider the environmental impact. This includes choosing less hazardous solvents, reducing the number of synthetic steps (improving atom economy), and using catalytic rather than stoichiometric reagents. rsc.orgrug.nl For example, replacing a metal-based reduction with a catalytic hydrogenation is a step towards a greener process.
Control of Reaction Yields and Purity
In the Leimgruber-Batcho synthesis, the initial condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), forms a β-dimethylamino-2-nitrostyrene intermediate. The subsequent reductive cyclization is a critical step where reaction conditions directly impact yield and purity. clockss.orgwikipedia.org The choice of reducing agent and catalyst is paramount. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is often preferred for its high efficiency and cleaner reaction profiles compared to chemical reducing agents like iron in acetic acid or sodium dithionite. clockss.org
For the final reduction of the 6-nitro group to the 6-amino group, catalytic hydrogenation is again a method of choice due to its high yield and selectivity. mdpi.com The purity of the final product is significantly influenced by the completeness of the reduction and the minimization of side reactions. Careful monitoring of the reaction progress, for instance by thin-layer chromatography (TLC), is essential to ensure the complete consumption of the nitro-indole starting material. Over-reduction is generally not a concern for the indole core under typical hydrogenation conditions, but impurities from the catalyst or solvent can affect the final purity.
The table below summarizes typical yields for the key reductive steps in analogous indole syntheses.
| Step | Reactant | Product | Reducing System | Typical Yield (%) |
| Reductive Cyclization | β-dimethylamino-2-nitrostyrene analog | Indole analog | H₂, Pd/C or Raney Ni | High |
| Nitro Group Reduction | 6-nitro-indole analog | 6-amino-indole analog | H₂, Pd/C | ~67% |
This data is representative of similar indole syntheses and highlights the efficiency of catalytic hydrogenation. researchgate.net
Solvent and Catalyst Selection in Synthetic Pathways
The choice of solvent and catalyst is a determining factor in the success of the synthesis of 7-methoxy-1H-indol-6-amine and its analogs. These choices influence reaction rates, yields, and in some cases, the regioselectivity of the cyclization. nih.gov
In the Fischer indole synthesis, the reaction is catalyzed by either Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org The selection of the acid catalyst can influence the reaction's harshness and the stability of substituents on the aromatic ring. For methoxy-substituted indoles, careful control of temperature and the choice of a suitable acid are necessary to favor the desired product. nih.gov
For the Leimgruber-Batcho synthesis, the initial enamine formation is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF). wikipedia.org In the subsequent reductive cyclization step, the solvent choice is dictated by the reducing agent. For catalytic hydrogenation, solvents such as ethanol, methanol, tetrahydrofuran (B95107) (THF), or benzene are commonly employed. clockss.org The choice of solvent can sometimes influence the course of the reaction; for instance, in some catalytic hydrogenations of related nitro compounds, side reactions have been observed in benzene that were not present in THF. clockss.org
The catalyst for the reduction of the nitro group is typically a noble metal catalyst. Palladium on carbon (Pd/C) and Raney nickel are highly effective for both the reductive cyclization and the final reduction of the nitro group to an amine. clockss.orgwikipedia.orgnih.gov The catalyst loading and the pressure of hydrogen gas are parameters that can be optimized to ensure a complete and efficient reaction.
The following table outlines common solvent and catalyst combinations used in key synthetic transformations for preparing substituted indoles.
| Synthetic Step | Typical Solvents | Typical Catalysts/Reagents | Purpose |
| Fischer Indole Synthesis | Ethanol, Acetic Acid | HCl, H₂SO₄, PPA, ZnCl₂ | Acid-catalyzed cyclization of phenylhydrazone. |
| Leimgruber-Batcho (Enamine Formation) | Dimethylformamide (DMF) | Pyrrolidine, DMFDMA | Formation of the β-amino-nitrostyrene intermediate. |
| Reductive Cyclization / Nitro Reduction | Ethanol, Methanol, THF | Pd/C, Raney Nickel, SnCl₂, Fe/AcOH | Reduction of the nitro group and subsequent cyclization. |
Chromatographic and Crystallization Techniques for Product Isolation
The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. This is typically achieved through a combination of chromatographic methods and crystallization. mdpi.com
Following the completion of the reaction, a standard work-up procedure is employed to remove the catalyst (by filtration, in the case of heterogeneous catalysts like Pd/C) and the bulk of the solvent (by evaporation). The crude product is then often subjected to column chromatography for purification. Silica (B1680970) gel is a common stationary phase for the chromatography of indole derivatives. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.
After chromatography, the fractions containing the purified compound are combined, and the solvent is removed. The resulting solid is often further purified by crystallization. A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Upon cooling, the compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The selection of the crystallization solvent is critical and may require some experimentation. Common solvents for the crystallization of indole derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and hydrocarbon solvents (hexane, toluene), or mixtures thereof. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.
The table below details the common purification techniques applied in the synthesis of indole derivatives.
| Purification Technique | Description | Application in Indole Synthesis |
| Column Chromatography | A technique used to separate a mixture of chemical substances into its individual components. | Used to purify the crude product after the reaction work-up. A silica gel stationary phase with a hexane/ethyl acetate mobile phase is common. |
| Crystallization | A process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. | Used as a final purification step to obtain a highly pure product. The choice of solvent is crucial for effective purification. |
| Thin-Layer Chromatography (TLC) | A chromatography technique used to separate non-volatile mixtures. | Used to monitor the progress of the reaction and to identify the fractions containing the desired product during column chromatography. |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum for 7-methoxy-1H-indol-6-amine would be expected to show distinct signals for each unique proton in the molecule. Key features would include:
Aromatic Protons: Signals corresponding to the protons on the indole (B1671886) ring system. Their chemical shifts (typically in the range of 6.5-7.5 ppm) and coupling patterns (doublets, triplets, etc.) would confirm the substitution pattern on the benzene (B151609) and pyrrole (B145914) rings.
Amine (NH₂) Protons: A signal for the amino group protons. The chemical shift of this peak can be variable and its appearance can range from a sharp singlet to a broad resonance, often influenced by solvent and concentration.
Methoxy (B1213986) (OCH₃) Protons: A characteristic singlet, typically appearing in the upfield region of the aromatic spectrum (around 3.8-4.0 ppm), corresponding to the three equivalent protons of the methoxy group.
Indole NH Proton: A signal for the proton attached to the nitrogen of the pyrrole ring, which often appears as a broad singlet at a downfield chemical shift (often >8.0 ppm).
However, specific, experimentally determined ¹H NMR data for this compound is not available in the searched sources.
Carbon-13 NMR (¹³C NMR) Analysis
A ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, this analysis would reveal:
Indole Ring Carbons: A set of signals in the aromatic region (typically 100-140 ppm) corresponding to the carbon atoms of the bicyclic indole core. The specific chemical shifts would be influenced by the electron-donating effects of the amine and methoxy substituents.
Methoxy Carbon: A signal in the upfield region (typically 55-60 ppm) for the carbon atom of the methoxy group.
No experimentally verified ¹³C NMR data for this compound could be located in the available search results.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, confirming its molecular formula (C₉H₁₀N₂O). The analysis of its fragmentation pattern would offer structural clues, such as the loss of a methyl group (CH₃) from the methoxy ether or other characteristic cleavages of the indole ring system. Specific mass spectral data and fragmentation analysis for this compound are not documented in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. A theoretical IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H Stretching: Bands corresponding to the amine (NH₂) and indole (NH) groups, typically in the region of 3200-3500 cm⁻¹.
C-H Stretching: Absorptions for aromatic and methyl C-H bonds, usually found just above and below 3000 cm⁻¹, respectively.
C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region, indicative of the aromatic indole ring.
C-O Stretching: An absorption band for the aryl ether linkage of the methoxy group, typically observed in the 1200-1275 cm⁻¹ range.
Despite the theoretical expectations, no published experimental IR spectrum for this compound was found.
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique would unambiguously confirm the connectivity and solid-state conformation of this compound. A search for crystal structure data for this specific compound did not yield any results in crystallographic databases or related scientific publications.
Computational Chemistry and Molecular Modeling Studies of 7 Methoxy 1h Indol 6 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. lupinepublishers.com These calculations provide a detailed picture of electron distribution and orbital energies, which are crucial for interpreting molecular properties and reactivity.
The electronic character of 7-methoxy-1H-indol-6-amine is largely defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and the energy required for electronic excitation. schrodinger.com
For this compound, the presence of two electron-donating groups—the methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups—on the benzene (B151609) portion of the indole (B1671886) ring is expected to significantly influence its electronic properties. These groups increase the electron density of the π-system, which typically raises the HOMO energy level and decreases the HOMO-LUMO gap compared to unsubstituted indole, suggesting higher reactivity. chemrxiv.org Theoretical calculations using DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, would be employed to quantify these properties. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Energies for this compound The following data is illustrative, based on theoretical calculations (DFT/B3LYP/6-311G+(d,p)) and principles observed in analogous indole derivatives.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.15 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap (ΔE) | 4.17 |
Another critical aspect of the electronic structure is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.de For this compound, the MEP would show the most negative potential (colored red or yellow) localized around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, identifying these as the most likely sites for electrophilic attack. researchgate.netnih.gov The indole nitrogen and specific carbons in the aromatic rings would also show varying degrees of negative potential. Regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the N-H protons of the pyrrole (B145914) and amine groups. nih.gov
Theoretical Prediction of Chemical Reactivity
Building upon electronic structure calculations, theoretical models can predict a molecule's chemical reactivity with high accuracy. Conceptual DFT provides a framework for using global and local descriptors to understand and quantify reactivity. mdpi.com
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are derived from HOMO and LUMO energies. These parameters provide a general measure of the molecule's stability and reactivity. A lower chemical hardness, for instance, corresponds to higher reactivity.
Local reactivity is described by Fukui functions (ƒk) and local softness (sk), which identify the most reactive atomic sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the electron-donating methoxy and amine groups are expected to activate the benzene ring, making it susceptible to electrophilic substitution. The indole C3 position is intrinsically nucleophilic and often a primary site for electrophilic attack. smolecule.com Reactivity descriptor calculations would precisely quantify the reactivity of each atom in the molecule.
Table 2: Predicted Reactivity Descriptors for this compound The following data is illustrative and derived from theoretical DFT calculations to predict chemical behavior.
| Descriptor | Predicted Value (eV) |
|---|---|
| Electronegativity (χ) | 3.065 |
| Chemical Hardness (η) | 2.085 |
| Global Electrophilicity Index (ω) | 2.25 |
Based on these principles, the sites most susceptible to electrophilic attack would likely be the C5 position on the benzene ring (ortho to the amine and para to the methoxy group) and the C3 position on the pyrrole ring. The relative reactivity of these sites would be determined by a combination of electronic and steric factors.
Conformational Analysis and Energetic Landscapes
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies to construct an energetic landscape. acs.orgresearchgate.net
This process typically begins with a systematic or stochastic search of the conformational space to identify various low-energy structures. acs.org The primary sources of flexibility in this compound are the rotation around the C-O bond of the methoxy group and the C-N bond of the amine group. The orientation of the methoxy group's methyl substituent and the amine group's hydrogen atoms relative to the indole plane defines the key conformers. Each of these initial geometries is then optimized using DFT methods to find the nearest local energy minimum.
The analysis would likely reveal several stable conformers that are very close in energy. The global minimum energy conformation would be the most populated at equilibrium. The energetic barriers to rotation between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.
Table 3: Predicted Relative Energies of Key Conformers of this compound This table presents hypothetical relative energies for plausible conformers, calculated to illustrate the energetic landscape.
| Conformer | Description of Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | -OCH₃ methyl anti to C6-NH₂, -NH₂ hydrogens staggered | 0.00 |
| 2 | -OCH₃ methyl syn to C6-NH₂, -NH₂ hydrogens staggered | +0.85 |
| 3 | -OCH₃ methyl anti to C6-NH₂, -NH₂ hydrogens eclipsed | +2.10 |
Reaction Pathway Analysis and Transition State Modeling
To understand how a chemical reaction occurs, computational chemists model the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate. researchgate.net
A common reaction for an electron-rich indole like this compound is electrophilic aromatic substitution. chim.it A theoretical study might model, for example, the formylation or bromination at various positions on the ring. For each potential reaction site (e.g., C2, C3, C4, C5), a reaction pathway would be calculated. The process involves identifying the structures of the reactant complex, the transition state, and the product complex (or Wheland intermediate).
The activation energy (Ea) for each pathway is the energy difference between the reactants and the transition state. The pathway with the lowest activation energy is the most kinetically favorable and will be the major reaction pathway observed experimentally. For this compound, it would be expected that substitution at the C5 position would have a low activation barrier due to the strong activating and ortho,para-directing effects of the amine and methoxy groups.
Table 4: Predicted Activation Energies for Electrophilic Bromination of this compound The following are illustrative activation energies calculated theoretically to predict regioselectivity.
| Position of Substitution | Predicted Activation Energy (Ea) (kcal/mol) | Kinetic Favorability |
|---|---|---|
| C2 | 18.5 | Unfavorable |
| C3 | 14.2 | Favorable |
| C4 | 16.8 | Less Favorable |
| C5 | 11.5 | Most Favorable |
Strategic Applications in Organic Synthesis and As Chemical Building Blocks
7-Methoxy-1H-indol-6-amine as a Key Synthetic Precursor
There is currently a lack of specific documented evidence in prominent research databases detailing the use of this compound as a key starting material for the synthesis of other compounds. The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry and materials science, often serving as a precursor for a vast array of biologically active compounds and functional materials. However, specific examples initiating from this compound are not explicitly described in the available literature.
Design and Synthesis of Diverse Substituted Indole Derivatives
The synthesis of diverse indole derivatives is a cornerstone of modern heterocyclic chemistry, with numerous methods developed for their preparation. These strategies often involve the modification of a pre-existing indole core or the construction of the indole ring system from acyclic precursors. While it is chemically plausible that the amino and methoxy (B1213986) groups of this compound could be functionalized to produce a variety of substituted indole derivatives, specific examples and detailed research findings pertaining to this particular compound are not reported in the accessible scientific literature. General methods for creating substituted indoles include electrophilic substitution, N-substitution, and cross-coupling reactions, but their application to this compound has not been specifically documented.
Construction of Complex Heterocyclic Systems Utilizing Indole Scaffolds
Indole scaffolds are integral to the synthesis of complex heterocyclic systems, often serving as the foundation upon which additional rings are fused or attached. The electron-rich nature of the indole ring makes it amenable to various cyclization reactions. For instance, multi-component reactions and post-Ugi cyclizations are powerful tools for building complex molecular architectures from simpler starting materials. However, the literature lacks specific instances where this compound is explicitly used as the indole scaffold for constructing such complex heterocyclic systems.
Utility in the Formation of Symmetrical and Unsymmetrical Bis-Indole Compounds
Bis-indole compounds, which feature two indole units linked together, are a significant class of natural products and synthetic molecules with interesting biological activities. Synthetic strategies for these compounds often involve the reaction of an indole with a linking agent or the coupling of two indole precursors. Symmetrical bis-indoles can be formed by reacting two equivalents of an indole with a difunctional electrophile, while unsymmetrical versions require more controlled, stepwise approaches. Despite the established importance and varied synthetic routes to bis-indoles, there are no specific reports on the use of this compound in the formation of either symmetrical or unsymmetrical bis-indole compounds.
Role in Scaffold Development for Advanced Chemical Research
The development of novel molecular scaffolds is crucial for advancing chemical research, particularly in the fields of drug discovery and materials science. The indole nucleus is considered a "privileged scaffold" due to its prevalence in biologically active molecules. Modifications to the indole core can lead to new scaffolds with unique three-dimensional shapes and properties. While this compound possesses functional groups that could theoretically be exploited for scaffold diversification, its specific role in the development of new scaffolds for advanced chemical research is not documented in the available scientific sources.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 7-methoxy-1H-indol-6-amine, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, methoxy groups can be introduced via alkylation using methyl iodide under basic conditions. Reaction optimization (e.g., temperature control at 60–80°C, inert atmosphere) is critical to avoid side reactions like over-alkylation. Catalysts such as palladium or copper may enhance regioselectivity .
- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with rigorous purification (e.g., column chromatography) .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C7, amine at C6). Aromatic proton signals in the δ 6.5–7.5 ppm range and methoxy singlet at δ ~3.8 ppm are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 163.08 for CHNO) .
- IR : N-H stretches (~3400 cm) and C-O stretches (~1250 cm) confirm functional groups .
Q. How can researchers assess the compound’s stability under different storage conditions?
- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Store at –20°C under nitrogen to prevent oxidation. Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?
- Experimental Design :
- Use directing groups (e.g., Boc protection on the amine) to steer electrophiles to specific positions (C3 or C5).
- DFT calculations predict electron density distribution, guiding reagent selection (e.g., nitration at C5 due to methoxy’s electron-donating effect) .
- Data Contradiction Analysis : Conflicting reactivity reports may arise from solvent polarity (e.g., DMF vs. THF) or competing pathways. Replicate experiments under controlled conditions .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding with targets (e.g., monoamine oxidases). Validate with experimental IC values from enzyme inhibition assays .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at C3 enhance binding affinity) .
Q. What experimental approaches resolve discrepancies in reported biological activities across assays?
- Methodology :
- Standardize assay conditions (e.g., cell line viability, serum concentration).
- Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to confirm activity.
- Compare meta-analyses of indole derivatives to identify structure-activity trends .
Q. How does the methoxy group influence the compound’s photophysical properties for material science applications?
- Methodology :
- UV-Vis Spectroscopy : Measure absorbance shifts (e.g., λ ~290 nm) in polar vs. nonpolar solvents.
- Fluorescence Quenching : Assess interactions with metal ions (e.g., Cu) to evaluate sensor potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
